Product packaging for D-Ala-Gly-Gly(Cat. No.:CAS No. 77286-90-9)

D-Ala-Gly-Gly

Cat. No.: B1332725
CAS No.: 77286-90-9
M. Wt: 203.20 g/mol
InChI Key: VGPWRRFOPXVGOH-SCSAIBSYSA-N
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Description

Significance and Research Context of Small Peptides in Biochemical Systems

Small peptides, which are short chains of amino acids typically containing between two and fifty residues, are fundamental to a vast array of biological processes. longdom.org They function as hormones, neurotransmitters, and signaling molecules, playing critical roles in cell communication, immune responses, and the regulation of enzymatic activity. longdom.org The specific sequence of amino acids in a peptide determines its unique three-dimensional structure and its biological function. explorationpub.com

The study of small peptides provides a window into understanding more complex protein-protein interactions and enzymatic mechanisms. nih.gov Their relatively small size makes them more straightforward and cost-effective to synthesize and study compared to larger proteins. aocs.org Furthermore, the incorporation of non-standard amino acids, such as the D-alanine in H-D-Ala-Gly-Gly-OH, can confer unique properties, including resistance to enzymatic degradation, which is a significant area of research in drug development. explorationpub.com

Role of H-D-Ala-Gly-Gly-OH as a Building Block in Peptide Synthesis

In the realm of chemical synthesis, H-D-Ala-Gly-Gly-OH serves as a valuable building block for the construction of more complex peptides. chemimpex.com Peptide synthesis often involves the stepwise addition of amino acids or small peptide fragments to a growing chain. longdom.org Using a pre-formed tripeptide like H-D-Ala-Gly-Gly-OH can streamline this process, particularly in solid-phase peptide synthesis (SPPS), a widely used technique. longdom.orggoogle.com

The use of di- or tripeptide units can help to avoid certain side reactions and improve the purity of the final product. google.com The D-alanine residue in H-D-Ala-Gly-Gly-OH is of particular interest as it can be used to introduce a specific stereochemical configuration into a larger peptide, potentially influencing its secondary structure and biological activity. This makes it a key component for researchers aiming to create novel peptides with tailored properties.

Foundational Research Applications of H-D-Ala-Gly-Gly-OH in Life Sciences

The unique structure of H-D-Ala-Gly-Gly-OH lends itself to a variety of foundational research applications in the life sciences. It is utilized in studies related to enzyme activity and protein interactions. chemimpex.com For example, it can be used as a substrate to study the kinetics and specificity of proteases, which are enzymes that break down proteins and peptides. nih.gov

Furthermore, its biocompatibility and stability make it a candidate for research in drug development and therapeutic applications. chemimpex.com Researchers use this tripeptide to investigate protein-protein interactions and as a component in the design of potential therapeutic agents. chemimpex.comnih.gov In neuroscience, for instance, small peptides are studied for their roles as neurotransmitters and their interactions with receptors in the brain. chemimpex.com

Scope and Academic Relevance of the Research Outline on H-D-Ala-Gly-Gly-OH

This article focuses on the academic and research-centric aspects of H-D-Ala-Gly-Gly-OH. The content is structured to provide a comprehensive overview of its significance as a small peptide, its utility as a synthetic tool, and its application in fundamental life sciences research. By concentrating on these core areas, this outline serves as a valuable resource for students and researchers in biochemistry, chemical biology, and medicinal chemistry who are interested in the fundamental properties and applications of this specific tripeptide.

Interactive Data Tables

The following tables provide key data points for the chemical compounds mentioned in this article.

Compound Properties: H-D-Ala-Gly-Gly-OH

PropertyValueSource
Molecular FormulaC7H13N3O4 nih.gov
Molecular Weight203.20 g/mol nih.gov
IUPAC Name2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid nih.gov
CAS Number77286-90-9 nih.gov

Related Compound Properties

Compound NameMolecular FormulaMolecular WeightSource
H-D-Ala-Gly-OHC5H10N2O3146.15 g/mol chemblink.com
H-Gly-Ala-Gly-OHC7H13N3O4203.2 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B1332725 D-Ala-Gly-Gly CAS No. 77286-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWRRFOPXVGOH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77286-90-9
Record name D-Alanylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77286-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Methodologies for Peptide Synthesis and Derivatization

Chemical Synthesis Approaches for H-D-Ala-Gly-Gly-OH and Analogs

Chemical synthesis, particularly on a solid support, is a cornerstone of peptide production, allowing for the sequential addition of amino acids to build the desired peptide chain. core.ac.uk

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides like H-D-Ala-Gly-Gly-OH. csic.es In SPPS, the peptide is assembled while one end is attached to an insoluble resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. core.ac.uklifetein.com

Two primary protecting group strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). lifetein.comamericanpeptidesociety.org These groups temporarily block the N-terminus of the amino acid to prevent unwanted reactions during peptide bond formation. wikipedia.orgbiosynth.com

Fmoc Strategy: The Fmoc group is stable in acidic conditions but is removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comamericanpeptidesociety.org This mild deprotection condition makes the Fmoc strategy popular and compatible with many automated peptide synthesizers. americanpeptidesociety.org It is often preferred for synthesizing longer and more complex peptides. americanpeptidesociety.orgiris-biotech.de

Boc Strategy: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org While effective, these harsher conditions can sometimes lead to peptide degradation. americanpeptidesociety.org However, the Boc strategy can be advantageous in specific cases, for instance, when synthesizing peptides that are sensitive to the basic conditions used in the Fmoc strategy. americanpeptidesociety.orgwikipedia.org

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For a peptide like H-D-Ala-Gly-Gly-OH, either strategy could be employed, with the selection potentially influenced by the scale of synthesis and the need to avoid specific side reactions.

StrategyProtecting GroupDeprotection ConditionAdvantagesDisadvantages
Fmoc 9-fluorenylmethyloxycarbonylBase (e.g., Piperidine in DMF) lifetein.comamericanpeptidesociety.orgMild conditions, suitable for complex peptides. americanpeptidesociety.orgPotential for aggregation due to lack of electrostatic repulsion. wikipedia.org
Boc tert-butyloxycarbonylAcid (e.g., Trifluoroacetic Acid) americanpeptidesociety.orgReduces peptide aggregation, useful for base-sensitive peptides. wikipedia.orgHarsher conditions may degrade the peptide. americanpeptidesociety.org

The formation of the amide bond between amino acids is a critical step that requires activation of the carboxylic acid group. This is achieved using coupling reagents. wikipedia.org The efficiency of these reagents is vital for achieving high yields and purity. wikipedia.org

Common coupling reagents and their characteristics include:

HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/1-Hydroxy-7-azabenzotriazole): HATU, in combination with HOAt, is a highly efficient coupling reagent. sigmaaldrich.com The pyridine (B92270) nitrogen in HOAt provides anchimeric assistance, making HATU one of the most effective reagents, especially for difficult couplings. sigmaaldrich.comnih.gov

BOP/BOP-Cl (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate/Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): BOP is a phosphonium (B103445) salt-based reagent that is effective in peptide synthesis and avoids dehydration side reactions of asparagine and glutamine. wikipedia.org BOP-Cl is another organophosphinic reagent known for its stability and ease of handling. researchgate.netbiosynth.com It is particularly useful for coupling N-methylated amino acids. biosynth.com

DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): DIC is a carbodiimide (B86325) that is frequently used in SPPS because its urea (B33335) byproduct is soluble and easily washed away. wikipedia.orgpeptide.com The addition of HOBt is crucial as it helps to suppress racemization, a common side reaction with carbodiimides. wikipedia.orgpeptide.combachem.com This combination is considered a reliable method for minimizing epimerization. bachem.com

The choice of coupling reagent can significantly impact the success of the synthesis of H-D-Ala-Gly-Gly-OH, particularly in ensuring the chiral integrity of the D-Alanine residue.

Coupling ReagentClassKey Features
HATU/HOAt Aminium/Uronium SaltHighly efficient, especially for difficult couplings, due to anchimeric assistance from HOAt. sigmaaldrich.comnih.gov
BOP/BOP-Cl Phosphonium Salt/OrganophosphinicBOP avoids certain side reactions. wikipedia.org BOP-Cl is stable and effective for N-methylated amino acids. researchgate.netbiosynth.com
DIC/HOBt Carbodiimide/AdditiveDIC facilitates easy byproduct removal. peptide.com HOBt minimizes racemization. wikipedia.orgpeptide.com

Several side reactions can occur during SPPS, leading to impurities in the final peptide product. slideshare.net

Amino Acid Insertion: Although possible, studies have shown that amino acid insertions are not significant side reactions under standard SPPS conditions. osti.gov The use of large excesses of activated amino acids could theoretically lead to the acylation of a peptide bond followed by insertion, but this is rare. osti.gov

Racemization: Racemization, the conversion of an amino acid from one stereoisomer to another, is a major concern in peptide synthesis, as it can alter the peptide's biological activity. slideshare.netresearchgate.netacs.org It can occur during the activation and coupling steps. acs.orgnih.gov The use of additives like HOBt or HOAt with carbodiimides is a common strategy to suppress racemization. wikipedia.orgpeptide.com For peptides containing D-amino acids like H-D-Ala-Gly-Gly-OH, preventing racemization of the D-Ala residue is critical to obtaining the correct final product. The risk of racemization is generally low for urethane-protected amino acids during coupling. osti.gov

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant in research settings, solution-phase peptide synthesis remains relevant, especially for large-scale industrial production. wikipedia.org In this classical approach, the peptide is synthesized in a homogenous solution, and purification is performed after each step. wikipedia.orggoogle.com The fundamental chemical principles of protection, activation, and coupling are the same as in SPPS. core.ac.uk For a small peptide like H-D-Ala-Gly-Gly-OH, solution-phase synthesis could be a viable, albeit more laborious, alternative to SPPS.

Enzymatic Synthesis of Peptides Incorporating D-Alanine and Glycine (B1666218) Residues

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. qyaobio.comresearchgate.net These methods can provide one-pot procedures for dipeptide and oligopeptide synthesis under mild conditions. qyaobio.comasm.org

The synthesis of peptides containing D-amino acids is an area of growing interest due to their unique properties, such as resistance to proteolysis. acs.org Several enzymatic approaches have been developed:

Chemoenzymatic Systems: One approach involves the enzymatic activation of an amino acid followed by a chemical nucleophilic substitution reaction. asm.orgnih.gov For instance, adenylation domains from nonribosomal peptide synthetases (NRPSs) can be used to activate D-amino acids, which then react to form dipeptides. asm.orgnih.gov This method has been successfully used to synthesize over 40 different D-amino acid-containing dipeptides. nih.gov

D-Aminopeptidases (DAPs): These enzymes show remarkable stereospecificity towards D-amino acids and can be used to synthesize D-alanine oligopeptides from D-alanine esters. rsc.org Computational studies have helped to elucidate the mechanism behind their specificity, paving the way for the use of D-stereospecific proteases in polypeptide synthesis. rsc.orgrsc.org

D-Alanine-D-alanine Ligase: This enzyme is useful for peptide synthesis, but its application is limited as it can only use D-Alanine at the N-terminus of the dipeptide. asm.org

Dehydroalanine (B155165) Reductase: An alternative strategy for incorporating D-alanine involves the post-translational modification of ribosomally synthesized peptides. acs.org An enzyme, NpnJ, can asymmetrically reduce a dehydroalanine residue within a peptide to a D-alanine residue. acs.org This enzyme has high substrate tolerance, allowing for the introduction of D-alanine at various positions within a peptide sequence. acs.org

These enzymatic and chemoenzymatic methods provide powerful tools for the synthesis of peptides like H-D-Ala-Gly-Gly-OH, offering advantages in terms of stereocontrol and environmental impact. qyaobio.comasm.orgrsc.org

Biocatalytic Strategies for Peptide Bond Formation

The formation of peptide bonds using biological catalysts, or enzymes, offers a green and highly specific alternative to traditional chemical synthesis. mdpi.com This chemoenzymatic approach is valued for its ability to proceed under mild conditions and with high stereoselectivity, which is particularly important when dealing with D-amino acids such as the D-alanine in H-D-Ala-Gly-Gly-OH. mdpi.com

Enzymes like proteases, which naturally break down proteins, can be used in reverse to form peptide bonds under either equilibrium-controlled or kinetically-controlled conditions. mdpi.com The reaction rate and yield are significantly influenced by the enzyme's specificity for the amino acid or peptide fragments being joined. mdpi.com For the synthesis of peptides containing D-amino acids, specific enzymes that can recognize and incorporate these non-standard residues are essential. For instance, D-alanine: D-alanine ligase, an enzyme involved in bacterial cell wall synthesis, catalyzes the formation of D-alanyl-D-alanine dipeptides. mdpi.comresearchgate.net While this specific enzyme joins two D-alanine residues, the principle of using ligases with specificity for D-amino acids is a key strategy. mdpi.comnih.gov

Recent advancements have broadened the scope of chemoenzymatic synthesis through the use of engineered enzymes and optimized reaction conditions, such as using frozen aqueous media or ionic liquids. mdpi.com An engineered aminopeptidase (B13392206) from Acidothermus cellulolyticus, called aminolysin-A, has demonstrated the ability to catalyze the formation of various peptides, including those with D-amino acids, using cost-effective substrates in a single reaction vessel. rsc.org

Enzyme TypeSubstrate Example(s)Key Characteristics
Proteases (e.g., Trypsin, Chymotrypsin)N-protected amino acid estersCatalyze peptide bond formation under controlled conditions. Specificity is a key factor. mdpi.com
D-alanine: D-alanine ligaseTwo D-alanine moleculesATP-dependent ligation, crucial in bacterial peptidoglycan biosynthesis. mdpi.comresearchgate.net
Engineered Aminopeptidase (Aminolysin-A)C-terminal modified L- and D-amino acidsCatalyzes formation of linear and cyclic peptides in a one-pot reaction. rsc.org

Programming Enzyme Specificity in Peptide Synthesis through Substrate Mimetics

A significant challenge in enzymatic peptide synthesis is the inherent specificity of enzymes, which can limit the range of amino acids they will accept. scielo.br The substrate mimetic strategy overcomes this limitation by tricking the enzyme into recognizing and accepting otherwise non-preferred acyl donors. scielo.brnih.gov This is achieved by attaching a chemical group to the acyl donor that mimics the side chain of an amino acid that the enzyme naturally recognizes. nih.gov

For example, a guanidine (B92328) phenyl ester can be used to mimic an arginine residue, thereby directing an enzyme like trypsin, which is specific for arginine and lysine (B10760008), to catalyze a reaction with an amino acid it would not normally process. mdpi.com This approach allows for the site-specific coupling of peptide fragments at non-specific locations. nih.gov The use of substrate mimetics has been successfully applied to various proteases, including trypsin-like enzymes and those specific for glutamic acid or hydrophobic amino acids. scielo.br This programmability greatly expands the utility of enzymes as biocatalysts in synthetic organic chemistry, enabling the synthesis of a wider variety of peptides, including those containing D-amino acids. scielo.brnih.gov

StrategyDescriptionExampleBenefit
Substrate MimeticsAn artificial substrate directs the enzyme to recognize an alternative site on the acyl donor. nih.govUsing an N-protected amino acid guanidine phenyl ester to mimic arginine for trypsin. mdpi.comEnables the use of poorly reactive acyl donors and expands the synthetic scope of proteases. scielo.brnih.gov

Advanced Derivatization and Modification Techniques

Incorporation of D-Amino Acids and Non-Canonical Amino Acids in Peptide Design

The inclusion of D-amino acids, like the D-alanine in H-D-Ala-Gly-Gly-OH, and other non-canonical amino acids (NCAAs) is a powerful strategy in peptide design. psu.edunih.gov D-amino acids are non-natural in most biological systems and their incorporation can confer significant advantages, such as increased resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids. pnas.org This enhanced stability is a major reason for their use in therapeutic peptide design. abyntek.com

The presence of a D-amino acid alters the local conformation of the peptide backbone. psu.edu This can induce specific secondary structures, such as turns, which might not be favored in a sequence composed solely of L-amino acids. researchgate.netaltabioscience.com This conformational constraint can lead to higher receptor binding affinity and selectivity. sci-hub.se

Beyond D-amino acids, a vast array of NCAAs can be incorporated to introduce novel chemical functionalities. nih.govmeilerlab.org These can range from simple modifications of side chains to entirely new chemical structures. researchgate.net Computational tools like Rosetta are used to model and design peptides with these NCAAs, expanding the chemical space available for creating new therapeutics and biomaterials. meilerlab.orgmeilerlab.org The systematic exploration of NCAAs has led to the discovery of novel peptide structures with enhanced stability and functionality. bakerlab.org

ModificationEffect on PeptideRationale for Use
D-Amino Acid Incorporation Increased proteolytic stability, altered conformation. psu.edupnas.orgEnhance bioavailability and control peptide shape for better target binding. pnas.orgsci-hub.se
Non-Canonical Amino Acid (NCAA) Incorporation Introduction of novel chemical properties and functionalities. nih.govmeilerlab.orgExpand the chemical diversity of peptides for new therapeutic applications. meilerlab.orgbakerlab.org

Cyclization Strategies for Enhanced Conformational Control

Cyclization, the process of forming a cyclic peptide from a linear one, is a widely used technique to improve the properties of peptides. abyntek.comaltabioscience.com By constraining the peptide's structure, cyclization reduces its conformational flexibility. nih.govresearchgate.net This pre-organization of the peptide into a more rigid structure can lead to a higher binding affinity for its target, as less conformational entropy is lost upon binding. researchgate.net

There are several strategies for cyclizing peptides:

Head-to-tail cyclization: Forms an amide bond between the N-terminus and the C-terminus of the peptide. altabioscience.com

Side-chain to side-chain cyclization: Connects the side chains of two amino acid residues within the peptide. mdpi.com

Head-to-side-chain or tail-to-side-chain cyclization: Links a terminus to a side chain. mdpi.com

The presence of D-amino acids can significantly facilitate cyclization by inducing turn structures that bring the peptide's termini into proximity. researchgate.netaltabioscience.com The choice of cyclization strategy depends on the desired final structure and the specific amino acid sequence. mdpi.com These strategies are crucial for fine-tuning the three-dimensional shape of a peptide, which is intimately linked to its biological activity. sci-hub.senih.gov

Cyclization StrategyDescriptionImpact on Peptide
Head-to-Tail The N-terminus is linked to the C-terminus. altabioscience.comCreates a conformationally restricted backbone. nih.gov
Side-Chain to Side-Chain The side chains of two residues are linked. mdpi.comIntroduces a covalent bridge, stabilizing a specific conformation. nih.gov
Incorporating Turn-Inducing Elements Using D-amino acids or proline to promote turns. researchgate.netaltabioscience.comFacilitates the cyclization process and controls the final macrocycle shape. researchgate.netsci-hub.se

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Methods for Structural Determination

Spectroscopy is the cornerstone for the structural analysis of peptides. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide complementary information regarding the primary sequence, molecular weight, and three-dimensional structure of H-D-Ala-Gly-Gly-OH.

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and amino acid sequence of peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated peptide ions, typically [M+H]⁺.

For H-D-Ala-Gly-Gly-OH (Molecular Formula: C₅H₁₀N₂O₃, Molecular Weight: 146.14 g/mol ), ESI-MS analysis would be expected to produce a prominent ion peak corresponding to the protonated molecule. chemblink.com This technique is routinely used for the initial identification and purity assessment of synthetic and isolated peptides. iucr.org The high sensitivity of ESI-MS allows for the analysis of small sample quantities. The analysis of glycated dipeptides like Gly-Gly by ESI-MS has shown the clear detection of the intact peptide and its conjugates, demonstrating the technique's utility for small peptide analysis. bibliotekanauki.pl

Table 1: Predicted ESI-MS Ions for H-D-Ala-Gly-Gly-OH

Ion SpeciesFormulaCalculated Mass-to-Charge Ratio (m/z)
[M+H]⁺[C₅H₁₁N₂O₃]⁺147.07
[M+Na]⁺[C₅H₁₀N₂O₃Na]⁺169.05
[M+K]⁺[C₅H₁₀N₂O₃K]⁺185.03
This table presents the predicted m/z values for common adducts of H-D-Ala-Gly-Gly-OH in positive-ion mode ESI-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique widely used for peptide and protein analysis. europeanpharmaceuticalreview.com The peptide analyte is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte with it into the gas phase as singly protonated ions [M+H]⁺. nih.gov The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z, allowing for accurate mass determination.

MALDI-TOF MS is valued for its high throughput, sensitivity, and relative tolerance to sample contaminants. europeanpharmaceuticalreview.com While it can be challenging for identifying very short peptides due to potential matrix interference in the low mass range, it is effective for the rapid screening and identification of tripeptides like H-D-Ala-Gly-Gly-OH. nih.govcsic.es The analysis would yield a spectrum dominated by the singly charged molecular ion. researchgate.net Tandem TOF (TOF/TOF) capabilities can further provide structural information through post-source decay (PSD) or collision-induced dissociation (CID) for sequence confirmation. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for definitive peptide identification and sequencing. mtoz-biolabs.com The technique first separates a peptide mixture using liquid chromatography, typically reversed-phase HPLC. The separated peptides are then introduced into a mass spectrometer (often via ESI). In the first stage of MS, precursor ions corresponding to the peptides are selected. These selected ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in a second stage of MS.

For H-D-Ala-Gly-Gly-OH, LC would first isolate the peptide. The precursor ion ([M+H]⁺ at m/z 147.07) would be selected and fragmented. The fragmentation of the peptide backbone occurs primarily at the amide bonds, producing a series of characteristic 'b' and 'y' ions. The sequence can be deduced by analyzing the mass differences between the peaks in the fragment ion spectrum. This method is highly effective for identifying peptides in complex biological samples and for confirming the primary structure of synthetic peptides. nih.gov It is also a key technique for analyzing peptides containing D-amino acids. chromatographyonline.com

Table 2: Predicted Major Fragment Ions (b and y series) for H-D-Ala-Gly-Gly-OH in MS/MS

Ion TypeSequence FragmentCalculated m/zIon TypeSequence FragmentCalculated m/z
b₁D-Ala72.04y₂Gly-Gly115.05
b₂D-Ala-Gly129.06y₁Gly58.03
This table shows the predicted monoisotopic m/z values for the primary b- and y-ions resulting from the fragmentation of the [M+H]⁺ precursor of H-D-Ala-Gly-Gly-OH. The specific pattern and intensity of these ions confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. It provides data on the chemical environment, connectivity, and spatial proximity of atoms, making it essential for detailed conformational and stereochemical analysis of peptides. uzh.ch

Proton (¹H) NMR is used to identify the specific types of protons in the peptide and their connectivity. The chemical shifts of the amide (NH), alpha-protons (αH), and side-chain protons provide crucial information. For H-D-Ala-Gly-Gly-OH, the ¹H NMR spectrum would show distinct signals for the D-alanine methyl group, the α-protons of each residue, and the protons of the two glycine (B1666218) residues. The coupling constants (J-couplings) between adjacent protons can help determine dihedral angles and thus provide insight into the peptide's backbone conformation. nih.gov The presence of the D-alanine residue influences the chemical shifts of neighboring protons compared to its L-counterpart, which is a key aspect of stereochemical determination. nih.govelifesciences.org

Nitrogen-15 (¹⁵N) NMR, often performed in conjunction with ¹H NMR in 2D experiments (like ¹H-¹⁵N HSQC), provides information about the peptide backbone. researchgate.net Each amino acid residue (except proline) gives a unique correlation peak, confirming the number of residues. The ¹⁵N chemical shifts are highly sensitive to the local electronic environment, including hydrogen bonding, solvent exposure, and secondary structure. titech.ac.jpresearchgate.net Therefore, these shifts can be used to probe the conformational state of H-D-Ala-Gly-Gly-OH in solution.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Peptide Residues

Proton TypeResidueTypical Chemical Shift Range (ppm)
Amide (NH)All7.5 - 9.0
α-Proton (αH)D-Alanine4.1 - 4.6
α-Proton (αH)Glycine3.8 - 4.2
β-Proton (βH₃)D-Alanine1.3 - 1.6
These ranges are approximate and can vary based on solvent, pH, temperature, and peptide conformation. The specific values for H-D-Ala-Gly-Gly-OH would be determined experimentally to elucidate its unique structural features. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Studies

Real-Time NMR for Monitoring Enzymatic Hydrolysis and Substrate Specificity

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamics of enzymatic reactions at an atomic level. nih.govelifesciences.org It allows for the continuous monitoring of substrate consumption and product formation without the need for labels or separation, providing detailed kinetic and mechanistic insights. rjpbcs.com In the context of peptides like H-D-Ala-Gly-Gly-OH, NMR can precisely identify the scissile bond and determine the substrate specificity of hydrolytic enzymes. nih.govelifesciences.org

Research on peptidoglycan (PG) hydrolases, such as Lysostaphin (B13392391) (LSS) and LytM from Staphylococcus aureus, illustrates the utility of this method. These enzymes target glycyl-glycine or D-alanyl-glycine linkages, which are structurally relevant to the H-D-Ala-Gly-Gly-OH motif. nih.govelifesciences.org In a typical real-time NMR experiment, quantitative ¹H NMR spectra are recorded at successive time points after introducing the enzyme to a solution of the peptide substrate. elifesciences.orgresearchgate.net The decrease in the intensity of substrate-specific signals and the corresponding increase in product-specific signals allow for the calculation of reaction rates. elifesciences.orgresearchgate.net

For instance, upon hydrolysis of a peptide containing a D-Ala-Gly-Gly sequence, the chemical environment of the protons on the D-Alanine residue (specifically the α-proton, Hα) changes. elifesciences.orgresearchgate.net This results in the appearance of new, distinct peaks in the ¹H NMR spectrum corresponding to the newly formed C-terminal D-Ala of the product. elifesciences.orgresearchgate.net By integrating these peaks over time, a quantitative profile of the hydrolysis reaction can be constructed. researchgate.net

Studies using this approach have demonstrated that enzymes exhibit distinct preferences for cleavage sites. LSS, for example, is a genuine glycyl-glycine hydrolase, whereas LytM can function as both a glycyl-glycine and a D-alanyl-glycine endopeptidase. nih.gov Real-time NMR data reveals not only the primary cleavage site but also the rates of formation for different products if multiple cleavage sites exist. elifesciences.org This level of detail is crucial for understanding an enzyme's physiological role and mechanism of action. researchgate.net

Table 1: Representative Findings from Real-Time NMR Monitoring of Peptide Hydrolysis

EnzymeSubstrate TypeObserved Cleavage Site(s)Key Observation from NMR
Lysostaphin (LSS)Peptidoglycan fragment with D-Ala-(Gly)₅Predominantly Gly-Gly bondsAppearance of signals corresponding to products with newly formed C-terminal Glycine residues. nih.govelifesciences.org
LytMPeptidoglycan fragment with D-Ala-(Gly)₅D-Ala-Gly and Gly-Gly bondsAppearance of signals for multiple products, indicating cleavage at different positions in the peptide chain. nih.govelifesciences.org
Generic ProteaseProtein (e.g., BSA, Casein)Various peptide bondsBroad signals of the intact protein are replaced by sharper signals of smaller peptides and free amino acids over time. rjpbcs.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of peptides. ijsra.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org For peptides like H-D-Ala-Gly-Gly-OH, High-Performance Liquid Chromatography (HPLC) is the foremost technique, while Gas-Liquid Chromatography (GC) has specific, limited applications.

High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of synthetic peptides and for their purification. scispace.com The technique's high resolution, speed, and sensitivity make it ideal for separating the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or by-products of synthesis. ijsra.netscispace.com

The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC). nih.gov In RP-HPLC, the stationary phase (typically silica (B1680970) particles chemically modified with alkyl chains, e.g., C18) is nonpolar, while the mobile phase is a polar aqueous-organic mixture. wikipedia.org Peptides are injected onto the column and are initially retained by hydrophobic interactions between their nonpolar side chains and the stationary phase. hplc.eu Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, which decreases its polarity. nih.gov Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. hplc.eu

The separation is monitored by a detector, commonly a UV detector set at a wavelength of ~214 nm, where the peptide backbone amide bond absorbs light. thermofisher.com The output is a chromatogram, where the area of a peak is proportional to the concentration of the corresponding component. wikipedia.org This allows for the precise quantification of the purity of H-D-Ala-Gly-Gly-OH. For preparative applications, the fractions corresponding to the main peak are collected. scispace.com

Table 2: Example HPLC Conditions for Tripeptide Analysis

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., Purospher® STAR RP-18) researchgate.net
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) thermofisher.com
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA) thermofisher.com
Elution ModeGradient elution (e.g., 5% to 60% B over 30 minutes) nih.gov
Flow Rate0.5 - 1.0 mL/min sigmaaldrich.com
DetectionUV at 214 nm thermofisher.com

Gas-Liquid Chromatography (GC) for Monosaccharide Composition and Derivatized Peptides

Gas-Liquid Chromatography (GC), often referred to simply as Gas Chromatography, is a powerful analytical technique for volatile and thermally stable compounds. science.gov Peptides, including H-D-Ala-Gly-Gly-OH, are inherently non-volatile due to their polar nature and zwitterionic character, making them unsuitable for direct GC analysis. americanpeptidesociety.org Therefore, GC applications in peptide research are limited and require a chemical modification step known as derivatization to increase volatility. americanpeptidesociety.orgsigmaaldrich.com

Derivatization involves converting the polar functional groups (e.g., -COOH, -NH₂, -OH) into less polar, more volatile derivatives, for instance, through esterification or silylation. sigmaaldrich.com While GC can be used to analyze small, derivatized peptides, it is more commonly employed for determining the amino acid composition of a peptide following its complete hydrolysis. acs.org The resulting free amino acids are then derivatized and analyzed by GC-Mass Spectrometry (GC-MS), which allows for both quantification and identification. sigmaaldrich.comacs.org

The analysis of monosaccharide composition by GC is a crucial application in the study of glycoproteins (proteins with attached sugar chains). uga.eduresearchgate.net Although H-D-Ala-Gly-Gly-OH is not a glycoprotein (B1211001), this method is central to the broader field of peptide and protein characterization. The procedure involves hydrolyzing the glycoprotein to release the monosaccharides, which are then derivatized (e.g., as alditol acetates or trimethylsilyl (B98337) ethers) to make them volatile for GC analysis. academicjournals.org This allows for the identification and quantification of the sugars that were attached to the protein. uga.eduacademicjournals.org

X-ray Crystallography for Enzyme-Peptide Complex Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their complexes with substrates or inhibitors. biologiachile.clanton-paar.com This technique provides unparalleled insights into the structural basis of enzyme function, catalysis, and specificity by revealing the precise arrangement of atoms within an enzyme's active site as it interacts with a peptide. researchgate.netresearchgate.net

To study an enzyme-peptide complex, such as a protease binding to H-D-Ala-Gly-Gly-OH, both components must first be co-crystallized, or the peptide must be soaked into a pre-existing crystal of the enzyme. biologiachile.cl This can be challenging, as the enzymatic reaction may proceed, preventing the capture of a stable complex. frontiersin.org To overcome this, researchers often use non-hydrolyzable peptide analogs or conduct experiments at cryogenic temperatures to slow down the reaction. frontiersin.orgnih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. anton-paar.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. biologiachile.cl A detailed atomic model of the enzyme-peptide complex is then built into this map. researchgate.net

The resulting structure provides a static snapshot of the interaction, showing which amino acid residues in the enzyme's active site are involved in binding the peptide, the conformation of the bound peptide, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. acs.org This information is fundamental for understanding the mechanism of catalysis and for the rational design of specific enzyme inhibitors. researchgate.net

Advanced Analytical Method Development for Peptide Research

The field of peptide research continuously drives the development of more powerful and integrated analytical methods to meet the challenges posed by the complexity of biological systems. ijsra.netbiopharmaspec.com Modern advancements focus on increasing sensitivity, resolution, and the depth of structural information that can be obtained from ever-smaller sample quantities. metwarebio.com

A major trend is the hyphenation of techniques, most notably the coupling of liquid chromatography with mass spectrometry (LC-MS). biopharmaspec.com This combination leverages the superior separation power of HPLC with the high sensitivity and specificity of MS for identification and quantification. ijpsjournal.com LC-MS allows for the direct analysis of complex peptide mixtures, providing mass information for each eluting peak, which is invaluable for confirming the identity of H-D-Ala-Gly-Gly-OH and detecting any modifications or impurities. biopharmaspec.com

The evolution of mass spectrometry itself, particularly the advent of high-resolution mass spectrometry (HRMS) platforms like Orbitrap and Time-of-Flight (TOF) analyzers, has revolutionized peptide characterization. metwarebio.com These instruments provide extremely accurate mass measurements, enabling the confident determination of a peptide's elemental composition and the identification of subtle post-translational modifications. biopharmaspec.commetwarebio.com Tandem mass spectrometry (MS/MS) further allows for de novo sequencing of unknown peptides by fragmenting the parent molecule and analyzing the resulting fragment ions. polarispeptides.combiosynth.com

Furthermore, there is a growing integration of analytical data with computational modeling. researchgate.net Techniques like circular dichroism (CD) spectroscopy, which provides information on the secondary structure of peptides, can be combined with other analytical data to build a more complete picture of a peptide's structure and behavior in solution. ijsra.netijpsjournal.com These integrated approaches are essential for advancing from simple characterization to a deeper understanding of peptide function. researchgate.net

Enzymatic Interactions and Substrate Specificity of H D Ala Gly Gly Oh

Evaluation of H-D-Ala-Gly-Gly-OH as a Substrate for Peptidases

The compound H-D-Ala-Gly-Gly-OH is recognized as a substrate for bacterial D-aminopeptidases (DAP). cymitquimica.comcymitquimica.combjbestech.com These enzymes exhibit a distinct stereospecificity, preferentially cleaving peptide bonds involving D-amino acids. rsc.org D-aminopeptidases from various bacterial sources are capable of hydrolyzing peptides with D-alanine at the N-terminus. rsc.org The presence of D-Ala-Gly-Gly peptide motifs in the cell wall constituents of some bacteria supports the hypothesis that D-aminopeptidases could be involved in their synthesis or degradation. oup.com Computational and experimental studies have confirmed that DAPs have a significantly higher activity with D-alanine substrates compared to their L-stereoisomers. rsc.org

Lysostaphin (B13392391) (LSS) and LytM are well-characterized M23 family metalloendopeptidases that play a crucial role in the hydrolysis of Staphylococcus aureus peptidoglycan. researchgate.netresearchgate.net

Lysostaphin (LSS): Historically, lysostaphin has been defined by its potent glycyl-glycine endopeptidase activity, specifically targeting the pentaglycine (B1581309) cross-bridges that link peptide stems in the S. aureus cell wall. asm.orgnih.gov Its primary function is the hydrolysis of -Gly-|-Gly- bonds. uniprot.org

LytM: LytM, an autolysin from S. aureus, was also traditionally categorized as a glycyl-glycine endopeptidase. researchgate.netelifesciences.org However, recent comprehensive studies have revealed a more complex substrate specificity. It has been demonstrated that LytM possesses dual hydrolytic capabilities, acting as both a glycyl-glycine endopeptidase and a D-alanyl-glycine endopeptidase. researchgate.netelifesciences.orgnih.gov This means LytM can cleave not only the bonds between glycine (B1666218) residues but also the amide bond between a D-alanine residue and the first glycine of the cross-bridge. elifesciences.orgnih.gov This dual specificity distinguishes it from the more narrowly defined activity of lysostaphin. researchgate.net

Detailed Mechanistic Investigations of Enzyme-Peptide Interactions

Detailed analysis using advanced techniques like NMR spectroscopy has allowed for the precise identification of the peptide bonds (scissile bonds) cleaved by Lysostaphin and LytM in various peptidoglycan-mimicking substrates.

Lysostaphin (LSS): The preferred cleavage site for LSS is influenced by the structure of the substrate. elifesciences.org

In substrates mimicking mature, cross-linked peptidoglycan where a D-Ala is linked to the pentaglycine bridge, LSS preferentially hydrolyzes the amide bond between the first and second glycine residues (Gly1-Gly2). elifesciences.orgnih.gov

In substrates that are not cross-linked and thus lack the D-Ala-Gly structure, the primary cleavage site shifts to the bond between the second and third glycines (Gly2-Gly3). elifesciences.org Some studies using pentaglycine substrates have also reported cleavage between Gly3 and Gly4. researchgate.net

LytM: LytM exhibits broader bond specificity compared to LSS.

In cross-linked peptidoglycan fragments, LytM cleaves both the D-Ala-Gly1 bond and the Gly1-Gly2 bond. elifesciences.orgnih.govnih.gov

For certain substrates, LytM hydrolyzes both the D-Ala-Gly and Gly1-Gly2 bonds at nearly equal rates. nih.gov

Even when the glycine bridge is shortened from five to three residues, LytM retains its ability to hydrolyze both D-Ala-Gly and glycyl-glycine bonds. elifesciences.org

Table 1: Identified Scissile Bonds for Lysostaphin and LytM on Peptidoglycan-like Substrates
EnzymeSubstrate TypePrimary Scissile Bond(s)Reference
Lysostaphin (LSS)Cross-linked (this compound...)Gly1-Gly2 elifesciences.org, nih.gov
Non-cross-linked (Gly-Gly-Gly...)Gly2-Gly3 elifesciences.org
LytMCross-linked (this compound...)D-Ala-Gly1 and Gly1-Gly2 elifesciences.org, nih.gov
Shortened Cross-bridge (3xGly)D-Ala-Gly and Gly-Gly elifesciences.org

The enzymatic activity of these peptidases is highly stereospecific. The newly identified D-alanyl-glycine endopeptidase activity of LytM is strictly specific for the D-enantiomer of alanine (B10760859). nih.gov This was confirmed in kinetic assays where a synthetic peptide containing L-alanine at the corresponding position (KLAGGGGG) was used as a negative control. nih.gov LytM showed no hydrolytic activity towards this L-alanine-containing substrate, demonstrating its precise D-enantiomer specificity. nih.gov This high degree of stereospecificity is a known characteristic of D-aminopeptidases, which show a strong preference for D-amino acids at the N-terminus of their substrates. rsc.org

Kinetic studies reveal that the structure of the peptide substrate, particularly the presence of the D-Ala-Gly cross-link, is a major determinant of catalytic efficiency for both LSS and LytM. elifesciences.orgbiorxiv.org

Lysostaphin (LSS): The rate of hydrolysis by LSS increases when D-Ala occupies the P2 position (using the Schechter and Berger nomenclature), which is the case in cross-linked D-Ala-Gly structures. elifesciences.org This highlights a preference for substrates that mimic the mature, cross-linked form of peptidoglycan. biorxiv.org In studies with substrates where glycine residues were replaced by serine, LSS activity was significantly diminished. For instance, replacing Gly3 with Serine allowed LSS to cleave the Gly1-Gly2 bond, but at a rate 30-fold slower than the unmodified substrate. nih.gov

LytM: LytM is less susceptible to substitutions in the glycine bridge compared to LSS. elifesciences.org It was able to hydrolyze peptide fragments containing serine substitutions that greatly inhibited LSS. When a substrate contained a serine at the second position of the bridge, LytM specifically cleaved the D-Ala-Gly amide bond, demonstrating its flexible substrate recognition and dual activity. elifesciences.orgnih.gov The rate of hydrolysis was only moderately lower (a factor of 4.3) compared to the all-glycine substrate. elifesciences.org This indicates that LytM's ability to target the D-Ala-Gly bond provides an advantage in acting on varied peptidoglycan structures. elifesciences.org

Table 2: Relative Hydrolytic Activity of LSS and LytM on Modified Peptidoglycan Fragments
EnzymeSubstrate ModificationObserved Activity / Cleavage SiteRelative Rate Compared to Unmodified SubstrateReference
Lysostaphin (LSS)Gly3 replaced by SerineCleaved Gly1-Gly2 bond~30-fold slower nih.gov
LytMGly2 replaced by SerineSpecifically cleaved D-Ala-Gly bond~4.3-fold slower elifesciences.org, nih.gov
Gly3 replaced by SerineCleaved similarly to unmodified substrate~1.5-fold slower elifesciences.org

Substrate-Level Evidence for Enzymatic Functional Roles in Biological Pathways

The functional role of a peptide within a biological system is often defined by its interactions with enzymes. For the tripeptide H-D-Ala-Gly-Gly-OH, its significance is illuminated by studying it as a substrate for various enzymes, particularly those involved in bacterial cell wall metabolism. The presence of a D-amino acid at the N-terminus provides specific recognition motifs for certain classes of peptidases, offering insights into pathways where this structure is relevant.

Detailed research into peptidoglycan (PG) hydrolases, especially from pathogenic bacteria like Staphylococcus aureus, provides compelling substrate-level evidence for the role of D-Ala-Gly linkages. nih.govnih.gov The bacterial cell wall's integrity, which is crucial for survival, is maintained by a balance of PG synthesis and hydrolysis. Enzymes that cleave specific bonds within the PG are vital for growth, cell division, and other physiological processes. nih.govnih.gov

One of the most well-documented roles for D-Ala-Gly containing structures is as a substrate for endopeptidases that modify the pentaglycine cross-bridges in S. aureus peptidoglycan. nih.govelifesciences.org These cross-bridges link adjacent peptide stems, which characteristically end in a D-Ala residue. Therefore, the D-Ala-Gly bond represents the initial linkage of this cross-bridge.

Recent studies employing nuclear magnetic resonance (NMR) spectroscopy have reassessed the substrate specificities of major S. aureus PG hydrolases, providing clear evidence of their action on D-Ala-Gly motifs. nih.govnih.gov These findings demonstrate that the enzymes' preferences for substrates containing this motif are a key determinant of their biological function.

Detailed Research Findings

Research has focused on lysostaphin-like endopeptidases (M23 family), which were previously thought to be exclusively glycyl-glycine endopeptidases. nih.govnih.gov However, more recent and detailed analyses have refined this understanding.

LytM: This S. aureus PG hydrolase has been shown to possess dual enzymatic activity. While it is a known glycyl-glycine endopeptidase, it also functions as a D-alanyl-glycine endopeptidase. nih.govnih.gov Studies using synthetic peptide fragments have confirmed that LytM can cleave the D-Ala-Gly₁ amide bond within the PG cross-bridge. nih.gov This discovery was significant because it expanded the known enzymatic capabilities of LytM and pointed to a more complex role in cell wall metabolism than previously understood. The enzyme's ability to cleave both D-Ala-Gly and Gly-Gly bonds suggests a versatile function in modifying the PG structure. nih.govelifesciences.org

Lysostaphin (LSS): This potent bacteriolytic agent also shows a strong preference for substrates that mimic the cross-linked structure of mature peptidoglycan. nih.govbiorxiv.org The presence of a D-Ala residue at the position preceding the glycine bridge (the P2 position in enzyme kinetics terminology) significantly enhances the rate of hydrolysis. biorxiv.org LSS favors cleaving the amide bond between the first and second glycine residues (Gly₁-Gly₂), and this activity is substantially increased when the substrate contains the D-Ala-Gly cross-link. nih.govbiorxiv.org This indicates that the D-Ala moiety is critical for efficient substrate recognition and catalysis by LSS, underscoring its role as a highly effective anti-staphylococcal agent. biorxiv.org

Other D-stereospecific Peptidases: Beyond the well-studied PG hydrolases, a broader class of enzymes known as D-aminopeptidases can act on peptides with N-terminal D-amino acids. nih.govjmb.or.kr For instance, the D-aminopeptidase DppA from Bacillus subtilis has been studied, although it shows poor efficiency on the specific substrate this compound-OH. medchemexpress.com Additionally, alpha-lytic protease (alp) from Achromobacter lyticus has been shown to cleave D-Ala-Gly peptide bonds within the context of S. aureus peptidoglycan, further highlighting this bond as a key target for bacteriolytic enzymes. nih.gov

The collective evidence from these enzymatic studies firmly places the D-Ala-Gly motif at the center of critical bacterial pathways. The specificity of enzymes like LytM and LSS for this structure provides a clear example of how substrate-level interactions define an enzyme's functional role in processes like cell wall remodeling and bacteriolysis. nih.govnih.gov

Interactive Data Tables

Table 1: Substrate Specificity of Peptidoglycan Hydrolases for D-Ala-Gly Motifs

EnzymeSource OrganismSubstrate MimicPrimary Cleavage Site(s)Key FindingReference(s)
LytM Staphylococcus aureusPeptides with D-Ala-Gly cross-linkD-Ala-Gly₁, Gly₁-Gly₂Exhibits dual activity as a D-alanyl-glycine and glycyl-glycine endopeptidase. nih.govnih.gov
Lysostaphin (LSS) Staphylococcus simulansPeptides with D-Ala-Gly cross-linkGly₁-Gly₂Hydrolysis rate is significantly enhanced by the presence of the D-Ala-Gly cross-link. nih.govbiorxiv.org
Alpha-lytic protease (alp) Achromobacter lyticusS. aureus peptidoglycanD-Ala-Gly, Gly-Gly, MurNAc-L-AlaActivity on the D-Ala-Gly bond is specific to the larger peptidoglycan structure. nih.gov

Table 2: General Enzymatic Interactions with D-Amino Acid Peptides

Enzyme Class / Specific EnzymeGeneral FunctionInteraction with this compound-OH or Similar PeptidesBiological ContextReference(s)
D-aminopeptidases Hydrolyze peptides from the N-terminus containing a D-amino acid.Can potentially hydrolyze the D-Ala-Gly bond.General microbial metabolism and specialized pathways. nih.govjmb.or.kr
DppA D-aminopeptidaseShows poor hydrolytic efficiency on this compound-OH.Bacillus subtilis metabolism. medchemexpress.com
D-alanine-D-alanine ligase (Ddl) Synthesizes D-Ala-D-Ala dipeptides.Some variants show broad substrate specificity and can utilize glycine. The related MurF enzyme can use a D-Ala-Gly peptide as a substrate.Bacterial peptidoglycan precursor synthesis. researchgate.net
DD-Carboxypeptidases Hydrolyze the terminal D-Ala from peptide stems.Act on D-Ala-D-Ala but show varying specificity; some can catalyze transpeptidation with glycine as an acceptor.Bacterial cell wall synthesis and modification. pnas.orguliege.be

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics (MD) Simulations for Peptide Conformation and Dynamics

MD simulations offer a powerful approach to model the motion and conformational landscape of peptides over time. By simulating the interactions between atoms, researchers can observe how peptides like H-D-Ala-Gly-Gly-OH fold, flex, and interact with their environment.

The conformation of a peptide is highly sensitive to its solvent environment. MD simulations with explicit solvent models have been crucial in elucidating these effects. For instance, studies on the alanine (B10760859) dipeptide show that its conformational stability is influenced by the solvent; the αR conformation is barely sampled in non-polar solvents like chloroform (B151607) (~10% population) but is stabilized by explicit interactions in polar solvents like water. upc.edu This stabilization is not merely due to the dielectric constant but arises from specific solute-solvent interactions. upc.edu

The presence of different amino acids, such as alanine and glycine (B1666218), also dictates conformational preferences. In silk-like peptides containing Ala-Gly repeating regions, the choice of organic solvent can control the conformational transition from an alpha-helical to a beta-sheet structure. nih.gov All-atom MD simulations on model peptides have been used to quantify the difference in backbone conformational entropy between alanine and glycine in the denatured state, highlighting the role of the solvent in these dynamics. pnas.org The replacement of glycine with D-alanine, as in the title compound, has been shown to stabilize proteins, an effect that is also explored through MD simulations to understand the interplay of native state interactions and unfolded state entropy. nih.gov

Table 1: Solvent Influence on Alanine Dipeptide Conformation This table illustrates the population of different conformations of the alanine dipeptide in various solvents as determined by molecular dynamics simulations.

SolventαR Conformation PopulationKey ObservationReference
Chloroform~10%Low stability in non-polar environment. upc.edu
Water (TIP3P)Significantly HigherStabilization due to explicit solvent interactions. upc.edu
MethanolIntermediatePopulation influenced by solvent's hydrogen bonding capacity. upc.edu
DMSOIntermediateSolvent properties dictate conformational equilibrium. upc.edu

The intrinsic properties of amino acid residues are fundamental determinants of peptide secondary structure. Alanine is recognized as a strong alpha-helix former, whereas glycine, with its high conformational flexibility, is considered a helix disrupter. letstalkacademy.com The substitution of glycine with alanine at internal helical positions can stabilize the helix by a significant margin, estimated to be between 0.4 to 2 kcal/mol. nih.govscirp.org This stabilization arises because alanine buries more apolar surface area upon folding and possesses a lower backbone entropy compared to glycine. pnas.orgnih.gov

Conversely, replacing alanine with glycine can make a protein less structured and more disordered. letstalkacademy.com MD simulations of a peptide model where a Gly→Ala mutation was introduced demonstrated a tangible increase in the length of the helical segment, confirming alanine's role in promoting helicity. scirp.org

The use of a D-amino acid, such as the D-alanine in H-D-Ala-Gly-Gly-OH, introduces unique structural consequences. Studies involving Gly-to-D-Ala substitutions have shown that they can be a potent strategy for enhancing protein stability, often more so than Gly-to-L-Ala substitutions, especially at specific structural locations like helical C-capping motifs. nih.gov This is because D-amino acids can adopt conformations with positive φ angles that are disfavored by L-amino acids. nih.gov The stabilizing effect is significant, with reported improvements in protein stability ranging from 0.59 to 1.87 kcal/mol for such substitutions. nih.gov

Table 2: Energetic Contribution of Alanine vs. Glycine to Helix Stability This table summarizes the stabilizing effect of substituting Glycine with Alanine in helical structures.

ParameterValueSignificanceReference(s)
Stabilization Energy (Ala vs. Gly)0.4 - 2 kcal/molQuantifies the greater helical propensity of Alanine. nih.gov, scirp.org
Conformational Entropy Change (Ala → Gly)~ -0.3 kcal/mol at 298 KGlycine's higher flexibility entropically disfavors helix formation. pnas.org
Stabilization from Gly → D-Ala Substitution0.59 - 1.87 kcal/molDemonstrates the significant stabilizing potential of D-Ala. nih.gov

Molecular Docking for Exploring Peptide-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used to study how peptides like H-D-Ala-Gly-Gly-OH might interact with protein targets. mdpi.com

Docking simulations can identify the most likely binding pose of a peptide within a protein's active site and highlight "interaction hotspots"—residues that contribute disproportionately to the binding affinity. biorxiv.org These hotspots are crucial for rational drug design. biorxiv.org For example, in some protein-peptide interactions, specific binding pockets such as an "arginine cradle" or a hydrophobic "central patch" have been identified as key hotspots. kcl.ac.uk Fragment-based docking approaches, where individual amino acids are docked onto a protein surface, can help identify these hotspots, which are then used to design peptides with high affinity and specificity. nih.gov The accuracy of these predictions can be further assessed by running MD simulations on the docked complexes to verify their stability. nih.gov

Molecular docking is instrumental in analyzing how enzyme-substrate complexes are formed. For peptides containing a D-Ala-Gly sequence, a relevant application is the study of bacterial peptidoglycan hydrolases. Research on the enzymes LytM and lysostaphin (B13392391) from Staphylococcus aureus shows that both preferentially bind and cleave substrates containing a D-Ala-Gly cross-link, which is a key feature of the mature bacterial cell wall. nih.govelifesciences.org This indicates that the D-alanyl-glycine moiety is critical for recognition and efficient hydrolysis by these enzymes. nih.govelifesciences.org LytM, in particular, can function as a D-alanyl-glycine endopeptidase, directly cleaving the bond between D-Ala and Gly. nih.gov

Similarly, studies on D-Ala-D-Ala peptidases, which are key targets for β-lactam antibiotics, have used substrate analogues to probe enzyme specificity. uliege.benih.gov Conformational analyses of tripeptide substrates have been performed to understand the structural requirements for binding and catalysis. uliege.be These studies show that substitutions at the C-terminal positions, such as replacing D-Ala with Gly, can significantly impact substrate activity, often converting a substrate into a competitive inhibitor. uliege.beuliege.be This highlights the utility of computational analysis in understanding the precise molecular interactions that govern enzyme specificity for D-Ala containing peptides.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For peptides, QSAR models relate physicochemical or structural descriptors of the amino acids to a measured activity, such as receptor binding or bitterness. wikipedia.orgmdpi.com

A typical QSAR study involves calculating a set of numerical descriptors for a series of related peptides and using statistical methods like multiple linear regression (MLR) to build a predictive model. mdpi.comchemmethod.com For short peptides, descriptors can be assigned to each position in the sequence. For example, in QSAR studies of bitter tripeptides, the hydrophobicity of the C-terminal amino acid and the electronic properties of the residue at the second position were found to be important determinants of bitterness. mdpi.com

In the context of drug design, QSAR has been applied to optimize ultra-short peptide agonists for the GLP-1 receptor. mdpi.com By systematically substituting amino acids (e.g., Ala-scanning) and correlating the changes in activity with structural descriptors, researchers can develop robust QSAR models. mdpi.com These models not only help in interpreting structure-activity relationships but also in predicting the activity of novel, unsynthesized peptide sequences, thereby guiding further optimization efforts. nih.gov

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of peptides, encapsulated by molecular descriptors, with their biological activities. For tripeptides like H-D-Ala-Gly-Gly-OH, QSAR models are developed to predict activities such as antioxidant potential or receptor binding affinity. nih.govnih.gov These models are built upon datasets of various tripeptides and their experimentally determined activities.

The process involves calculating a wide array of molecular descriptors that describe different aspects of the peptide's structure, including electronic, hydrophobic, steric, and topological properties. nih.gov For instance, in a QSAR study on antioxidant tripeptides, descriptors related to hydrophobicity and electronic properties of the constituent amino acids were found to be crucial for activity. nih.gov Studies have shown that the hydrophobicity of the C-terminal amino acid and the electronic properties of the amino acid at the second position are important for the activity of tripeptides. researchgate.net

Key molecular descriptors used in tripeptide QSAR studies include:

Hydrophobicity indices: These quantify the hydrophobic character of the amino acid residues.

Steric parameters: Descriptors like molecular weight and volume describe the size and shape of the peptide.

Electronic parameters: These describe the electronic properties of the amino acids, such as their electronic charge index. nih.gov

Topological descriptors: These provide information about the connectivity and shape of the molecule.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are then employed to build the QSAR models. nih.gov The reliability and predictive power of these models are assessed through various validation metrics. nih.govmdpi.com For example, a study on DPP IV-inhibitory tripeptides reported a model with a determination coefficient (R²) of 0.829. mdpi.com Another study on antioxidant tripeptides achieved models with R² values greater than 0.86. nih.gov

The following table provides an example of molecular descriptors that could be used in a QSAR study of tripeptides and their typical influence on biological activity, based on general findings in the literature.

Descriptor CategorySpecific Descriptor ExamplePotential Influence on Biological Activity
Hydrophobicity Hydrophobicity of C-terminal residueOften a key determinant for bitterness and antioxidant activity. researchgate.net
Electronic Electronic properties of the second amino acidCan be critical for specific interactions with biological targets. researchgate.net
Steric Bulkiness of N-terminal residueCan influence binding affinity and specificity. researchgate.net
Constitutional Molecular WeightCorrelates with the overall size and can impact diffusion and binding. mdpi.com
Topological Wiener IndexDescribes molecular branching, which can affect receptor fit.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformational preferences, and reactivity of peptides like H-D-Ala-Gly-Gly-OH. hilarispublisher.comacs.orgnih.gov These methods provide detailed insights at the atomic level, complementing experimental data.

By performing conformational searches and geometry optimizations, researchers can identify the most stable three-dimensional structures of the tripeptide. acs.orgacs.org These calculations can reveal intricate intramolecular hydrogen bonding networks that stabilize specific conformations. cuni.cz For instance, a systematic computational study of all 8000 possible tripeptides explored their conformational space, providing a massive dataset of low-energy structures. acs.orgnih.gov

Quantum chemical calculations can also determine various electronic properties, such as:

Frontier Molecular Orbital Energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between them indicates the chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for intermolecular interactions.

Atomic Charges: Calculating the partial charges on each atom helps to understand the polarity and potential sites for electrostatic interactions.

Calculated PropertyTypical Value/ObservationSignificance
Relative Conformational Energy 0 - 10 kcal/molDetermines the population of different conformers at equilibrium. acs.org
HOMO-LUMO Gap 5 - 8 eVIndicates chemical stability and resistance to electronic excitation.
Intramolecular H-bonds N-H···O=CStabilizes folded conformations over extended ones. cuni.cz
Dipole Moment 2 - 10 DebyeReflects the overall polarity of the peptide, influencing solubility and interactions.

Artificial Intelligence and Machine Learning Integration in Peptide Design and Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, offering powerful tools for designing and analyzing peptides with desired therapeutic properties. nih.govyoutube.commdpi.com These computational approaches can sift through the vast chemical space of possible peptide sequences to identify promising candidates for synthesis and experimental testing. nih.gov

For a peptide like H-D-Ala-Gly-Gly-OH, AI and ML can be applied in several ways:

Predicting Biological Activity: Machine learning models, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of peptides with known activities to predict the bioactivity of new sequences. researchgate.netd-nb.info These models learn complex structure-activity relationships from the data. youtube.com

De Novo Peptide Design: Generative models, a class of AI algorithms, can design entirely new peptide sequences with optimized properties. These models can be tailored to generate peptides that are predicted to have high binding affinity for a specific target, improved stability, or reduced toxicity. mdpi.com

Optimizing Peptide Properties: ML algorithms can guide the modification of existing peptides, like H-D-Ala-Gly-Gly-OH, to enhance their therapeutic potential. For example, an algorithm could suggest amino acid substitutions that are likely to increase the peptide's half-life in the body.

The general workflow for using AI/ML in peptide design involves several key steps:

Data Collection and Curation: Gathering a large dataset of peptides with reliable experimental data on the property of interest.

Feature Engineering/Representation: Converting the peptide sequences into numerical representations (descriptors) that the ML model can understand. d-nb.info

Model Training and Validation: Training an ML model on the dataset and rigorously validating its predictive performance. nih.gov

Prediction and Design: Using the trained model to predict the properties of new peptides or to generate novel sequences with desired characteristics.

The integration of AI with molecular modeling techniques like molecular dynamics simulations can further enhance the design process by providing dynamic structural information. mdpi.com

AI/ML ApplicationTechniqueObjective
Bioactivity Prediction Deep Learning, Random ForestPredict properties like antimicrobial, anticancer, or enzyme inhibitory activity. researchgate.netd-nb.info
Peptide Optimization Genetic Algorithms, Reinforcement LearningSystematically modify a peptide sequence to improve a specific property.
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generate novel peptide sequences with desired therapeutic profiles. mdpi.com

Peptidomimetic Design and Advanced Peptide Analogs of H D Ala Gly Gly Oh

Design Principles for Overcoming Peptide Limitations

The transformation of a native peptide like H-D-Ala-Gly-Gly-OH into a viable therapeutic candidate necessitates a thorough understanding of its intrinsic weaknesses and the strategic application of chemical modifications to address them. The primary goals are to bolster its resistance to enzymatic degradation and to fine-tune its physicochemical properties to favor absorption and distribution within the body.

Strategies for Enhancing Proteolytic Stability

Peptides are rapidly broken down in the body by proteases, which recognize and cleave specific amide bonds. A key strategy to prevent this is to modify the peptide backbone in ways that make it unrecognizable to these enzymes. The incorporation of D-amino acids is a cornerstone of this approach. Since proteases are chiral enzymes evolved to act on L-amino acids, the presence of a D-amino acid, such as the D-Alanine in H-D-Ala-Gly-Gly-OH, already confers a degree of resistance at the N-terminus. lifetein.com.cn The peptide bonds formed by D-amino acids are not readily hydrolyzed by most common proteases. lifetein.com.cnnih.gov

Further enhancements can be achieved by substituting the Glycine (B1666218) residues. Glycine's lack of a side chain provides significant conformational flexibility, which can be a liability, making the peptide backbone more accessible to proteases. Replacing a Glycine with a D-amino acid can significantly increase stability. For instance, studies on MUC2 epitope peptides demonstrated that substituting flanking L-amino acids with D-amino acids resulted in peptides that were completely stable in human serum for extended periods. lifetein.com.cn This principle can be directly applied to H-D-Ala-Gly-Gly-OH by creating analogs such as H-D-Ala-D-Ala-Gly-OH or H-D-Ala-Gly-D-Ala-OH.

Another effective strategy is N-alkylation, specifically the methylation of the backbone amide nitrogens. This modification sterically hinders the approach of proteases without drastically altering the side-chain orientation. While this can sometimes impact receptor binding, it is a powerful tool for improving stability. rug.nl

Modification Strategy Example Analog of H-D-Ala-Gly-Gly-OH Principle of Enhanced Stability Reference
D-Amino Acid SubstitutionH-D-Ala-D-Ala-Gly-OHD-amino acid residues are not recognized by most proteases, preventing enzymatic cleavage. lifetein.com.cnnih.govpnas.org
N-AlkylationH-D-Ala-Sar-Gly-OH (Sarcosine is N-methylglycine)N-alkylation of the peptide bond sterically hinders protease access. rug.nlresearchgate.net
Backbone AlterationH-D-Ala-β-Ala-Gly-OHIncorporation of β-amino acids changes the backbone spacing, disrupting protease recognition sites. pnas.org

Approaches for Modulating Conformational Freedom and Bioavailability

Beyond stability, the ability of a peptide to be absorbed and reach its target—its bioavailability—is critical. This is often hindered by low lipophilicity and the inability to cross cellular membranes. Modulating the peptide's conformational freedom and physicochemical properties can address these issues. frontiersin.orgmdpi.com

Cyclization is a powerful technique to both enhance stability and improve bioavailability. mdpi.com By constraining the peptide into a more rigid conformation, cyclization can reduce the entropic penalty of binding to a receptor and can also mask polar groups, increasing lipophilicity and membrane permeability. For a small peptide like H-D-Ala-Gly-Gly-OH, cyclization could be achieved head-to-tail or by introducing side chains for linkage.

The introduction of non-proteinogenic amino acids can also be used to fine-tune conformational properties. For example, replacing a flexible Glycine with a more constrained amino acid like aminoisobutyric acid (Aib) can induce specific secondary structures, such as turns, which can be beneficial for receptor interaction and bioavailability. nih.gov

Furthermore, enhancing bioavailability can be achieved through conjugation with permeation enhancers or by using specialized delivery systems. hilarispublisher.comfrontiersin.orgresearchgate.net For instance, conjugating the peptide to a lipid moiety (lipidation) can significantly improve its ability to cross biological membranes.

Strategy Effect on H-D-Ala-Gly-Gly-OH Analog Mechanism Reference
CyclizationA cyclic analog of D-Ala-Gly-GlyReduces conformational flexibility, pre-organizes the peptide for receptor binding, and can increase lipophilicity. mdpi.comupc.edu
LipidationAcyl-D-Ala-Gly-Gly-OHIncreases lipophilicity, facilitating passive diffusion across cell membranes. sci-hub.st
Incorporation of Constrained Amino AcidsH-D-Ala-Aib-Gly-OH (Aib = α-aminoisobutyric acid)Induces specific turn conformations, potentially improving receptor affinity and metabolic stability. nih.gov
Use of Permeation EnhancersCo-administration with compounds like sodium caprateTransiently opens tight junctions in the intestinal epithelium, allowing paracellular transport. mdpi.comhilarispublisher.com

Rational Design and Computational-Aided Peptidomimetic Development

The development of peptidomimetics has been significantly advanced by the use of computational tools. frontiersin.orgrsc.org Rational design, supported by molecular modeling, allows for the in-silico evaluation of potential analogs before undertaking complex and costly synthesis. For a peptide like H-D-Ala-Gly-Gly-OH, computational approaches can predict how specific modifications will affect its structure, stability, and potential interactions with a biological target.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of H-D-Ala-Gly-Gly-OH and its analogs in different environments. researchgate.net These simulations can reveal, for example, how substituting a Glycine with a D-amino acid or an N-alkylated glycine alters the peptide's flexibility and preferred shape. nih.gov This is crucial for understanding how such changes might impact proteolytic resistance and receptor binding. For instance, a computational study on tripeptides composed of Asp, Ser, and Val showed that the position of a D-amino acid substitution significantly influences the peptide's minimal folding energy. nih.govpreprints.org

Quantum chemical calculations can provide more accurate energy predictions for different conformations, helping to identify the most stable structures. researchgate.net When designing peptidomimetics, it is essential to understand the bioactive conformation of the parent peptide. If a target receptor is known, molecular docking simulations can be used to predict the binding mode of various H-D-Ala-Gly-Gly-OH analogs. This allows for the screening of a virtual library of compounds to identify those with the highest predicted affinity and specificity. pnas.org

These computational methods are not just for analysis but also for de novo design. Algorithms can now generate novel peptide and peptidomimetic structures based on a target's binding site, even designing peptides composed entirely of D-amino acids to ensure stability. arxiv.org

Classification and Synthesis of Specific Peptidomimetic Types

The principles of peptidomimetic design are put into practice through the chemical synthesis of specific classes of analogs. For H-D-Ala-Gly-Gly-OH, several types of modifications are particularly relevant.

D-Amino Acid Substituted Analogs

As discussed, incorporating D-amino acids is a highly effective strategy for enhancing proteolytic stability. nih.gov The synthesis of D-amino acid-substituted analogs of H-D-Ala-Gly-Gly-OH, such as H-D-Ala-D-Ala-Gly-OH or H-D-Ala-Gly-D-Ala-OH, can be readily achieved using standard solid-phase peptide synthesis (SPPS) methodologies. pnas.orgmdpi.com

The synthesis would typically involve the following steps:

Attachment of the C-terminal amino acid (e.g., Fmoc-Gly-OH) to a solid support resin.

Removal of the Fmoc protecting group.

Coupling of the next amino acid in the sequence (e.g., Fmoc-D-Ala-OH or Fmoc-Gly-OH).

Repetition of the deprotection and coupling steps for the N-terminal D-Alanine.

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups.

Recent advances have also explored chemoenzymatic systems for the synthesis of dipeptides containing D-amino acids, which could potentially be adapted for the creation of tripeptide analogs. nih.gov

Analog Sequence Key Feature Anticipated Advantage
Analog 1H-D-Ala-D-Ala -Gly-OHInternal D-amino acid substitutionIncreased resistance to endopeptidases
Analog 2H-D-Ala-Gly-D-Ala -OHC-terminal D-amino acidIncreased resistance to carboxypeptidases
Analog 3H-D-Ala-D-Ala -D-Gly -OHFull D-amino acid substitution (hypothetical)Maximum proteolytic stability

N-Alkylated Glycines (Peptoids) and Oligoacyllysines

N-Alkylated Glycines (Peptoids): Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural isomerization renders them highly resistant to proteolysis. An N-alkylated glycine analog of H-D-Ala-Gly-Gly-OH would involve replacing one or both Glycine residues with an N-substituted glycine, such as N-methylglycine (sarcosine) or a larger group. The synthesis of such peptoid-peptide hybrids can be accomplished using a "submonomer" approach on solid phase. rug.nlcsic.es For example, to incorporate sarcosine (B1681465) in place of the first glycine, after coupling D-Alanine, a two-step process would be used: acylation with bromoacetic acid followed by displacement of the bromide with methylamine.

Oligoacyllysines: These are peptide-based structures where lysine (B10760008) residues are used as a scaffold, and their side-chain amino groups are acylated. This creates an amphipathic molecule that can have antimicrobial or other biological activities. While not a direct mimic of the H-D-Ala-Gly-Gly-OH backbone, one could envision conjugating the tripeptide to an oligoacyllysine scaffold. sci-hub.st This would dramatically alter its physicochemical properties, likely increasing its interaction with cell membranes and potentially enhancing its bioavailability or directing it to specific cellular compartments. The synthesis of such conjugates typically involves standard peptide synthesis for the oligoacyllysine chain, followed by acylation of the lysine side chains and conjugation to the pre-synthesized H-D-Ala-Gly-Gly-OH peptide. nih.govnih.gov

β-Peptides and α,β-Peptide Hybrids

The exploration of peptidomimetics involves the modification of native peptide structures to enhance their therapeutic properties, such as stability against enzymatic degradation and improved conformational rigidity. One significant strategy in this field is the incorporation of β-amino acids to create β-peptides (composed entirely of β-amino acids) or α,β-peptide hybrids. While direct research on β-peptide or α,β-hybrid analogs of H-D-Ala-Gly-Gly-OH is not extensively documented in available literature, the principles of their design can be extrapolated from studies on other peptide sequences.

β-Amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This extension fundamentally alters the conformational preferences of the resulting peptide chain, leading to the formation of unique and stable secondary structures, such as various helices (10/12-, 12-, and 14-helices) and sheet-like structures, that are distinct from those formed by α-peptides. ethz.ch A key advantage of β-peptides is their remarkable resistance to degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. acs.org

α,β-Peptide hybrids, which contain a mixture of α- and β-amino acids, offer a versatile approach to modulate peptide structure and function. The strategic insertion of β-amino acids into an α-peptide sequence can induce specific secondary structures, such as β-turns and hairpins, which may be critical for biological activity. frontiersin.orgfrontiersin.orgnsf.gov For instance, studies on hybrid oligopeptides have shown that a central β/α dipeptide segment can persistently adopt hairpin conformations. frontiersin.orgfrontiersin.org The stability of these structures can be influenced by the chirality of the β-amino acid residue in relation to the flanking α-amino acid residues. frontiersin.org Research has demonstrated that incorporating β-amino acid residues can enhance the stability of the resulting β-hairpins. frontiersin.org

In the context of H-D-Ala-Gly-Gly-OH, several hypothetical α,β-hybrid analogs could be designed to explore new conformational spaces and improve stability. The replacement of any of the α-amino acids with its β-homolog would result in a novel hybrid peptide. For example, replacing D-Alanine with D-β³-homo-Alanine would yield H-D-β³-hAla-Gly-Gly-OH. Similarly, substituting one or both glycine residues with β-homo-glycine (β-alanine) would create different hybrid sequences. The synthesis of such α/β-chimera peptides can be achieved through established protocols, including both solution-phase and solid-phase methods, using appropriate coupling reagents like PyBOP, HATU, and HOBt to facilitate the formation of peptide bonds involving the more sterically demanding β-amino acids. d-nb.info

Table 1: Hypothetical α,β-Peptide Hybrid Analogs of H-D-Ala-Gly-Gly-OH

Compound Name Sequence Modification Type Potential Rationale
Hybrid Analog 1H-D-β³-hAla-Gly-Gly-OHα → β substitutionIntroduce conformational constraint at the N-terminus; enhance proteolytic stability.
Hybrid Analog 2H-D-Ala-β-hGly-Gly-OHα → β substitutionAlter backbone flexibility at the central position to favor specific turn structures.
Hybrid Analog 3H-D-Ala-Gly-β-hGly-OHα → β substitutionModify the C-terminal residue to impact receptor interactions and stability.
Hybrid Analog 4H-D-β³-hAla-β-hGly-Gly-OHMultiple α → β substitutionsCreate a more significant structural perturbation to explore novel secondary structures.

Cyclic Peptidomimetics

Cyclization is a powerful and widely used strategy in peptide chemistry to develop advanced analogs with superior pharmacological profiles compared to their linear counterparts. nih.gov The primary goals of cyclization include reducing conformational flexibility to lock the peptide into its "bioactive" conformation, increasing receptor binding affinity and selectivity, and enhancing stability against exopeptidases. nih.govnih.gov The presence of a D-amino acid, such as in H-D-Ala-Gly-Gly-OH, is particularly advantageous for the design of cyclic peptidomimetics, as D-residues are known to promote the formation of stable β-turn structures, which are critical for reversing the direction of the peptide backbone during cyclization. nih.govnih.gov

The design of cyclic peptides involves several approaches, including head-to-tail cyclization, side-chain to side-chain cyclization, or backbone to side-chain cyclization (e.g., lactam bridge formation). nih.gov For a short sequence like this compound, a common strategy would be to synthesize a linear precursor and induce head-to-tail cyclization, or to create a cyclic dimer or multimer.

A notable example related to the target compound is the conformational study of the cyclic hexapeptide cyclo(Gly-Gly-D-Ala-D-Ala-Gly-Gly). nih.gov This molecule is a symmetrical, head-to-tail cyclic dimer of the Gly-Gly-D-Ala sequence. Conformational analysis of this peptide in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy has been performed to elucidate its three-dimensional structure. nih.gov Such studies are crucial for understanding how the sequence directs the peptide into a specific and constrained shape.

Furthermore, studies on other cyclic peptides containing D-Alanine have shown that this residue often occupies the i+1 position of a type II' β-turn, a stable secondary structure element. nih.gov The conformational stability of cyclic tetrapeptides containing D-Ala has been confirmed, indicating they adopt a conformationally stable β-turn structure. subr.edu This inherent propensity of D-Ala to induce turns makes the this compound motif a valuable component in the design of structurally defined cyclic scaffolds. For instance, the conformational properties of a model tetrapeptide containing a D-Ala-L-Pro-Gly-D-Ala sequence have been explored to understand how the Pro-Gly moiety can mimic β-hairpin turns, a study relevant to designing turn mimetics. acs.org

The design process for novel cyclic analogs of H-D-Ala-Gly-Gly-OH could involve creating cyclic trimers, tetramers, or introducing linkers to facilitate cyclization. Computational modeling combined with spectroscopic methods like NMR and circular dichroism would be essential for the conformational analysis of these new molecules, providing insight into their topology and the spatial arrangement of the amino acid side chains. thieme-connect.de

Table 2: Research Findings on Cyclic Peptides Containing the this compound Motif or Related Structures

Peptide Key Research Finding Significance Reference
cyclo(Gly-Gly-D-Ala-D-Ala-Gly-Gly)Conformational characteristics in solution were analyzed.Provides a direct example of a cyclic peptide based on a dimer of a related sequence, offering insight into its 3D structure. nih.gov
Cyclic tetrapeptides with D-AlaFound to adopt a conformationally stable β-turn structure.Demonstrates the strong tendency of D-Ala to induce specific, stable secondary structures in a cyclic context. subr.edu
Cyclic pentapeptides with a D-amino acidThe D-amino acid preferentially occupies the i+1 position of a type II' β-turn.Establishes a general principle for designing cyclic peptides with predictable turn structures using D-amino acids. nih.gov
NH₃⁺-D-Ala-L-Pro-Gly-D-Ala-CO₂⁻Conformational flexibility of the Pro-Gly motif was investigated to understand its propensity to form β-hairpin turns.Provides insights into designing turn mimetics incorporating the D-Ala-Gly sequence. acs.org

Biological Activity Investigations and Functional Roles Mechanistic Focus

Modulation of Protein Interactions and Enzyme Activity

The unique structure of H-D-Ala-Gly-Gly-OH allows it to serve as a mimic of natural peptides, positioning it as a valuable tool in studies of protein interactions and enzyme activity. chemimpex.com Its D-alanine residue provides resistance to enzymatic degradation, a characteristic that enhances its stability and potential for sustained biological effects.

Research has utilized this peptide as a building block in the synthesis of more complex peptides, enabling the creation of specific sequences to probe and target various biological functions. chemimpex.com Its ability to interact with proteins is fundamental to its application in drug development, where it can be incorporated into larger molecules to improve their efficacy and bioavailability. chemimpex.com In the realm of biotechnology, the incorporation of H-D-Ala-Gly-Gly-OH can enhance the yield and stability of recombinant proteins. chemimpex.com

Studies on peptidoglycan hydrolases, such as lysostaphin (B13392391) and LytM from Staphylococcus aureus, have shed light on the importance of specific peptide sequences in enzyme-substrate recognition. These enzymes exhibit a preference for cross-linked peptidoglycan fragments. elifesciences.org While not directly involving H-D-Ala-Gly-Gly-OH, this research underscores the principle that the sequence and structure of short peptides are critical determinants of their interaction with enzymes. Further investigation into how H-D-Ala-Gly-Gly-OH specifically modulates the activity of various enzymes is an ongoing area of research.

Investigations in Neuroscience: Neurotransmitter Activity and Receptor Interactions

The presence of a glycine (B1666218) component in H-D-Ala-Gly-Gly-OH suggests its potential to influence neurological processes, given glycine's established role as a neurotransmitter. chemimpex.com Glycine acts as a major inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist with glutamate (B1630785) for N-methyl-D-aspartate (NMDA) receptors throughout the central nervous system. nih.govmerckmanuals.com

Research indicates that H-D-Ala-Gly-Gly-OH is utilized in studies concerning neurotransmitter activity and receptor interactions, contributing to a deeper understanding of brain function. chemimpex.com The balance between excitatory and inhibitory neurotransmission is crucial for normal brain function, and alterations in this balance are implicated in numerous neurological disorders. nih.govcuni.cz

Table 1: Key Neurotransmitters and Their Primary Roles

NeurotransmitterPrimary Role(s)Receptor Types
Glutamate Major excitatory neurotransmitterIonotropic (NMDA, AMPA), Metabotropic
GABA Major inhibitory neurotransmitter in the brainIonotropic (GABA-A), Metabotropic (GABA-B)
Glycine Major inhibitory neurotransmitter in the spinal cord; co-agonist at NMDA receptorsIonotropic (Glycine receptors)
Acetylcholine Involved in consciousness, learning, memory, and voluntary movementNicotinic, Muscarinic

This table provides a simplified overview of key neurotransmitters and is not exhaustive.

Glycinergic Signaling Mechanisms and Neuronal Development

Glycinergic signaling is fundamental for the proper development and function of the nervous system. nih.gov Glycine receptors (GlyRs), ligand-gated chloride channels, are crucial for inhibitory neurotransmission. researchgate.net During early development, glycine can have an excitatory effect, playing a role in neuronal proliferation, differentiation, and connectivity. nih.gov

The maturation of neural circuits, including those involved in motor control and sensory processing, is influenced by glycinergic neurotransmission. frontiersin.org Disruptions in this signaling have been linked to neurological disorders. nih.gov While direct studies on the specific role of H-D-Ala-Gly-Gly-OH in glycinergic signaling are not extensively documented, its structural similarity to glycine-containing peptides suggests a potential for interaction with components of this system. The developmental expression and function of glycine transporters (GlyT1 and GlyT2) and GlyR subunits are tightly regulated, highlighting the complexity of this signaling pathway. nih.govmdpi.com

Immunomodulatory Effects of Glycine-Containing Peptides

Glycine and peptides containing glycine have demonstrated immunomodulatory properties. nih.govresearchgate.net Glycine can exert anti-inflammatory effects by modulating the production of cytokines in various immune cells, including macrophages and lymphocytes. nih.gov It has been shown to suppress the activation of transcription factors like NF-κB and reduce the formation of inflammatory mediators. researchgate.net

The immunomodulatory actions of glycine are, in part, mediated through glycine receptors found on some immune cells. encyclopedia.pubfrontiersin.org Activation of these receptors can lead to changes in intracellular calcium levels, which in turn influences immune cell function. researchgate.net Glycine-rich peptides have also been investigated for their ability to modulate immune responses. mdpi.com For instance, certain plant-derived peptides containing tyrosine and glycine have been identified as having immunomodulatory activity. mdpi.com Host defense peptides, which are often short and cationic, can also modulate innate and adaptive immunity by interacting with immune cells like macrophages and T-cells. frontiersin.org

While the specific immunomodulatory profile of H-D-Ala-Gly-Gly-OH is yet to be fully elucidated, the established roles of glycine and other short peptides in immunity provide a strong rationale for further investigation in this area.

Explorations in Diagnostic Tool Development Requiring Specific Peptide Interactions

The unique recognition properties of peptides make them valuable components in the development of diagnostic tools. chemimpex.com The specificity of peptide-protein interactions allows for the design of assays with high sensitivity and accuracy. chemimpex.com

Peptide-based capture agents are being developed as alternatives to antibodies for protein detection. caltech.edu These agents can be designed to have high affinity and selectivity for their target proteins. Furthermore, peptides are being utilized as targeting ligands in molecular imaging agents for the detection of diseases such as cancer. nih.gov For example, the Arg-Gly-Asp (RGD) tripeptide is widely used to target integrin receptors that are overexpressed on tumor cells. nih.gov The development of peptide nucleic acid (PNA) based probes also represents a promising avenue for diagnostic applications. acs.org

The compound H-D-Ala-Gly-Gly-OH is being explored for its utility in diagnostic assays that depend on specific peptide interactions, with the potential to enhance the sensitivity and specificity of these tests. chemimpex.com Its stability and defined structure make it a suitable candidate for incorporation into such diagnostic platforms.

Applications in Biomaterials Research and Development

Peptide-Based Supramolecular Hydrogels and Their Biomedical Applicationsresearchgate.netdovepress.com

The self-assembly of peptide-based hydrogelators into three-dimensional networks is a complex process driven by a delicate balance of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govoup.com In the case of H-D-Ala-Gly-Gly-OH, the constituent amino acids would each play a distinct role in this process.

D-Alanine: The methyl side chain of alanine (B10760859) provides a degree of hydrophobicity, which can drive the aggregation of peptides to minimize contact with water. oup.com The use of the D-enantiomer, as opposed to the more common L-alanine, critically influences the peptide's stereochemistry. This can alter the secondary structure, potentially disrupting or modifying the formation of typical β-sheets that are common in peptide hydrogels. nih.gov The insertion of even a single D-amino acid can significantly change the supramolecular behavior of a peptide sequence. nih.gov

Glycine (B1666218): As the simplest amino acid with no side chain, glycine residues provide significant conformational flexibility to the peptide backbone. This flexibility can facilitate the arrangement of the peptide molecules into the ordered structures required for fibril formation and subsequent network entanglement.

The assembly process for a hydrogel based on H-D-Ala-Gly-Gly-OH would likely involve the formation of initial one-dimensional fibrillar structures, which then interact and entangle to create a 3D network capable of entrapping large amounts of water. The specific chirality of the D-alanine residue would dictate the handedness and packing arrangement of these fibrils at the molecular level. mdpi.com

The properties of a supramolecular hydrogel are a direct consequence of the molecular characteristics of its peptide building blocks. For a hydrogel constructed from H-D-Ala-Gly-Gly-OH, the key properties would be influenced as follows:

Biocompatibility and Biodegradability: Peptides composed of natural amino acids are generally considered biocompatible. acs.org A significant advantage of incorporating D-amino acids is the enhanced resistance to proteolysis. nih.govnih.govnih.gov Natural enzymes (proteases) are stereospecific and are generally unable to cleave peptide bonds adjacent to D-amino acid residues. nih.govmdpi.com This would make a hydrogel based on H-D-Ala-Gly-Gly-OH highly stable in a biological environment, degrading much more slowly than an all-L-amino acid equivalent. This prolonged stability is advantageous for applications requiring long-term structural support, such as tissue scaffolding. nih.gov

Table 1: Influence of D-Amino Acids on Peptide Hydrogel Properties
PropertyEffect of D-Amino Acid InclusionRationaleReference
Enzymatic StabilityIncreasedD-amino acids are resistant to degradation by natural L-specific proteases. nih.govnih.govnih.gov
Self-AssemblyAlteredChanges in stereochemistry can disrupt or modify secondary structures like β-sheets, affecting fibril formation. nih.gov
Biological ActivityCan be modifiedChirality can influence interactions with cells and biological molecules in unexpected ways. nih.gov
BiocompatibilityGenerally maintainedPeptides are typically biocompatible, though high modification levels could pose risks. mdpi.com

Peptide Sequences in Natural Biomaterials (e.g., Silk Fibroin) Research

Silk fibroin, produced by the Bombyx mori silkworm, is a widely studied natural biomaterial for tissue engineering due to its impressive mechanical strength and biocompatibility. Its structure is dominated by repetitive sequences of L-amino acids, particularly (Gly-Ala-Gly-Ala-Gly-Ser)n, which form crystalline β-sheet domains responsible for its strength.

D-amino acids are not found in natural silk fibroin. Research in this area, therefore, involves the creation of synthetic silk-like peptides or the chemical modification of natural silk to include D-amino acids like D-alanine. The primary motivation for incorporating H-D-Ala-Gly-Gly-OH or similar D-amino acid sequences would be to rationally design new silk-like materials with tailored properties.

Replacing an L-alanine with a D-alanine in the repeating silk sequence would be expected to disrupt the natural, highly regular packing of the β-sheets. This disruption could lead to:

Altered Mechanical Properties: A less ordered crystalline structure might result in a material with lower tensile strength but potentially greater elasticity.

Modified Degradation Profile: While silk is already a slowly degrading material, the introduction of D-amino acids would make specific sites within the polymer chain resistant to enzymatic attack, further slowing its breakdown and allowing for finer control over the material's persistence in the body. nih.gov

This strategy of using D-amino acids allows researchers to move beyond mimicking nature and toward engineering novel biomaterials with properties that are optimized for specific biomedical applications.

Structural Basis of Mechanical Properties (e.g., β-sheet crystalline structures in Gly-Ala rich domains)

The mechanical properties of biomaterials derived from peptides, including those containing the H-D-Ala-Gly-Gly-OH sequence, are fundamentally rooted in their molecular and supramolecular architecture. The primary amino acid sequence dictates the formation of secondary structures, which in turn self-assemble into higher-order networks that determine the material's macroscopic characteristics such as strength, stiffness, and elasticity. rsc.orgwikipedia.org A predominant structural motif responsible for the remarkable mechanical strength in many protein-based biomaterials, such as spider silk, is the β-sheet crystalline structure, particularly prevalent in domains rich in glycine (Gly) and alanine (Ala). wikipedia.orgacs.org

The specific amino acids within a peptide sequence play distinct roles in the formation of these structures. Alanine has a high propensity to form β-sheets, and short peptides like trialanine have been shown to form significant amounts of β-sheet aggregates. nih.govresearchgate.net Glycine, with its minimal side chain (a single hydrogen atom), provides conformational flexibility. nih.gov This flexibility is crucial, as it can facilitate the formation of β-turns or allow for the tight packing of chains required for crystalline β-sheet formation. uq.edu.au In spider silk, for example, solid-state NMR studies have quantified the distribution of alanine and glycine in both rigid β-sheet and more flexible helical conformations, demonstrating that a majority of alanine residues (around 82%) are found in the strength-providing β-sheets. nih.gov

The table below summarizes research findings on how different peptide features influence the formation of secondary structures and the resulting mechanical properties of biomaterials.

Peptide FeatureStructural EffectImpact on Mechanical PropertiesReference(s)
High Alanine (Ala) Content Promotes the formation of stable, ordered β-sheet conformations.Increases the stiffness, tensile strength, and modulus of the material by forming rigid crystalline domains. nih.gov, nih.gov, royalsocietypublishing.org
High Glycine (Gly) Content Provides conformational flexibility; can participate in both β-sheets and more amorphous regions (e.g., β-turns, helices).Contributes to elasticity and toughness by allowing for chain mobility and energy dissipation. nih.gov, royalsocietypublishing.org, nih.gov
Alternating Hydrophilic/Hydrophobic Residues Drives self-assembly into β-sheet structures where one face is hydrophobic and the other is hydrophilic.Facilitates the formation of stable hydrogel scaffolds with tunable mechanical properties. royalsocietypublishing.org, rsc.org
Incorporation of D-Amino Acids Can alter peptide conformation and disrupt or modify the molecular packing within self-assembled structures.Can change the stiffness and stability of the resulting biomaterial; often increases resistance to enzymatic degradation. nih.gov, nih.gov, rsc.org, rsc.org

Advanced Research Directions and Drug Discovery Methodologies

Innovations in Drug Target Identification and Validation

Identifying the specific biological molecules that H-D-Ala-Gly-Gly-OH interacts with is the foundational step in understanding its potential therapeutic effects. Modern drug discovery has moved beyond traditional methods to embrace innovative techniques for target identification and validation. mdpi.com For a peptide candidate, these approaches can include affinity-based screening and functional assays that rapidly assess interactions between the peptide and target molecules. researchgate.net

High-Throughput Screening and Combinatorial Library Synthesis for Peptide Candidates

Once a potential bioactivity is hypothesized or a target is identified, high-throughput screening (HTS) of peptide candidates becomes essential. This process is fueled by the synthesis of combinatorial peptide libraries, which are vast collections of related but distinct peptides. researchgate.net For a lead compound like H-D-Ala-Gly-Gly-OH, such libraries can be created to explore the structure-activity relationship (SAR) and optimize binding affinity or efficacy.

Combinatorial Library Synthesis: The creation of these libraries often employs methods like the split-and-pool technique in solid-phase peptide synthesis (SPPS). mdpi.comnih.gov This allows for the systematic substitution of amino acids at each position of the peptide backbone. A common and informative approach is the combinatorial alanine (B10760859) scan, where each position in the peptide is substituted with alanine to determine its importance for the peptide's function. researchgate.netnih.govresearchgate.net Libraries can also incorporate unnatural amino acids, D-amino acids, or cyclic structures to enhance stability and bioactivity. mdpi.comacs.orgnih.gov

High-Throughput Screening (HTS): HTS methods allow for the rapid testing of thousands of peptide variants from a combinatorial library. researchgate.net Phage display is a prominent HTS technology where libraries of peptides are expressed on the surface of bacteriophages, enabling the efficient selection of candidates that bind to a specific target. researchgate.netmdpi.com Another innovative approach involves fusing a peptide library to transmembrane domains and using a pooled lentiviral system to express them on the cell surface, allowing for functional screening via methods like fluorescence-activated cell sorting (FACS). nih.gov

Table 1: Types of Synthetic Peptide Libraries

Library TypeDescriptionPrimary ApplicationReference
Alanine Scanning LibrariesSystematically replaces each amino acid residue with alanine.Identifies key residues (hotspots) critical for bioactivity. mdpi.com
Truncation LibrariesConsists of peptides systematically shortened from the N- or C-terminus.Determines the minimum required sequence for activity. mdpi.com
Overlapping Peptide LibrariesComprises a series of peptides that sequentially overlap along the sequence of a parent protein.Maps linear epitopes and protein-protein interaction sites. mdpi.com
Combinatorial LibrariesEach position contains a mixture of amino acids or is systematically varied.Discovers novel peptide sequences with high affinity and optimizes lead compounds. mdpi.comresearchgate.net
Peptidomimetic LibrariesIncorporates non-peptidic structures to mimic the conformation and function of the parent peptide.Improves stability, bioavailability, and efficacy. mdpi.com

Predictive Modeling and Computational Design in Early-Stage Drug Discovery

Computational methods are revolutionizing early-stage drug discovery by reducing the time and cost associated with experimental screening. mdpi.commdpi.com For a tripeptide like H-D-Ala-Gly-Gly-OH, these tools can predict its structural properties, interactions with biological targets, and potential bioactivity. nih.govmdpi.com

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a target protein, helping to understand the binding mechanism. Challenges related to the inherent flexibility of peptides are being addressed by more computationally intensive methods. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the structural dynamics and stability of the peptide-target complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. tandfonline.comnih.gov For peptides, QSAR can predict the activity of new analogs based on their amino acid sequence and physicochemical properties. frontiersin.org

Artificial Intelligence (AI) and Machine Learning: AI-driven tools, including deep learning and large language models (LLMs), are transforming peptide design. mdpi.comuw.edu These models can generate entirely new peptide sequences with desired binding properties or predict bioactivity profiles to improve the accuracy of other predictive models. drugtargetreview.comresearchgate.net For instance, AI can be trained to match peptides to target proteins based solely on sequence information, which is particularly useful for targeting disordered proteins. drugtargetreview.com

Table 2: Computational Tools and Models in Peptide Drug Discovery

MethodologyPurposeExample Tools/ApproachesReference
Virtual ScreeningRapidly screens large libraries of virtual compounds against a target.Molecular Docking, Pharmacophore Modeling mdpi.comresearchgate.net
Structure PredictionPredicts the 3D structure of a peptide.Homology Modeling, AlphaFold mdpi.com
Interaction AnalysisSimulates the dynamic interaction between a peptide and its target.Molecular Dynamics (MD) Simulations mdpi.com
Bioactivity PredictionBuilds models to predict the biological activity of novel peptides.QSAR, Machine Learning, AI (e.g., PepPrCLIP) drugtargetreview.comnih.govfrontiersin.org
De Novo DesignGenerates novel peptide sequences with desired properties.RFpeptides, PepComposer uw.eduoup.com

Emerging Methodologies in Bioactive Peptide Research

The field of bioactive peptide research is continually evolving, with new methodologies emerging that promise to accelerate the discovery and development of novel therapeutics. mdpi.com These new strategies often combine computational and experimental techniques to overcome longstanding challenges. nih.gov

Furthermore, the combination of high-throughput coarse-grained molecular dynamics simulations with machine learning is being used to predict the material properties of self-assembling peptides, opening new avenues for their application in biotechnology and medicine. arxiv.org The continued development of in silico tools, such as bioinformatics databases (e.g., BIOPEP), and their integration with experimental validation are creating a more efficient pipeline for the identification, characterization, and purification of bioactive peptides from complex sources. bio-conferences.orgtandfonline.comnih.gov

Q & A

Q. What are the standard protocols for synthesizing H-D-Ala-Gly-Gly-OH, and how can purity be validated?

H-D-Ala-Gly-Gly-OH is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include deprotection with piperidine, coupling with HOBt/DIC activators, and cleavage with TFA. Purity validation requires HPLC with UV detection (λ = 220 nm) and mass spectrometry (MS) for molecular weight confirmation. For reproducible results, ensure reaction temperatures are controlled (20–25°C) and solvents are anhydrous .

Q. How does the D-configuration of alanine affect the stability of H-D-Ala-Gly-Gly-OH under physiological conditions?

The D-alanine residue increases resistance to proteolytic degradation compared to L-configurations, enhancing stability in biological matrices. Stability assays should include incubation in serum or simulated gastric fluid (pH 2–3) followed by LC-MS analysis to quantify degradation products. Control experiments using L-Ala analogs are essential for comparative studies .

Q. What analytical techniques are optimal for characterizing H-D-Ala-Gly-Gly-OH in complex mixtures?

Use tandem LC-MS/MS with collision-induced dissociation (CID) to distinguish the tripeptide from isomers. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) resolves structural ambiguities, particularly for chiral centers. For quantitative analysis, prepare calibration curves using synthesized standards and account for matrix effects via spike-and-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for H-D-Ala-Gly-Gly-OH?

Discrepancies may arise from variations in assay conditions (e.g., buffer ionic strength, cell line selection). Apply a tiered validation approach:

  • Reproduce results using independent synthesis batches.
  • Validate bioactivity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Perform meta-analysis of published data to identify confounding variables (e.g., endotoxin contamination in peptide stocks) .

Q. What experimental designs are suitable for studying the interaction of H-D-Ala-Gly-Gly-OH with membrane receptors?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For cellular studies, employ fluorescence-labeled analogs (e.g., FITC conjugation) with confocal microscopy to track internalization. Include negative controls (scrambled peptides) and competitive binding assays with unlabeled peptide to confirm specificity .

Q. How can chiral inversion during storage or administration of H-D-Ala-Gly-Gly-OH be monitored?

Chiral integrity is assessed via chiral HPLC or circular dichroism (CD) spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with kinetic modeling predict degradation pathways. To mitigate inversion, store lyophilized peptide at -20°C in argon-filled vials and avoid aqueous solutions at neutral pH .

Q. What strategies optimize the solubility of H-D-Ala-Gly-Gly-OH for in vivo studies?

Solubility is enhanced using co-solvents (e.g., DMSO ≤5% v/v) or formulation with cyclodextrins. Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation and osmolarity adjustments for intravenous administration. For insoluble batches, consider substituting glycine residues with polar amino acids (e.g., serine) while retaining D-Ala .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in H-D-Ala-Gly-Gly-OH synthesis?

Implement strict quality control (QC) protocols:

  • Document coupling efficiencies via Kaiser test or FT-IR monitoring.
  • Standardize purification using preparative HPLC with identical gradient conditions.
  • Use statistical tools (e.g., ANOVA) to compare bioactivity across batches .

Q. What ethical and safety guidelines apply to handling H-D-Ala-Gly-Gly-OH in laboratory settings?

Follow OSHA standards: wear nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods when using TFA or DMSO. Waste disposal must comply with EPA regulations for peptide-containing solvents (e.g., incineration via licensed contractors) .

Q. How can computational modeling complement experimental studies of H-D-Ala-Gly-Gly-OH?

Molecular dynamics (MD) simulations predict conformational stability in aqueous environments. Docking studies (AutoDock Vina) identify potential receptor targets. Validate predictions with mutagenesis or alanine scanning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.